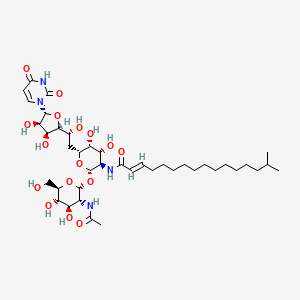

tunicamycin D2

Overview

Description

Tunicamycin 171 Mixture: is a mixture of homologous nucleoside antibiotics that inhibit the UDP-HexNAc: polyprenol-P HexNAc-1-P family of enzymes. These enzymes are crucial for the synthesis of glycoproteins in eukaryotic cells. Tunicamycin 17:1 Mixture is known for its ability to block N-linked glycosylation, which is a vital process in protein synthesis and cell cycle regulation . This compound is produced by several species of the Streptomyces bacteria .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tunicamycin involves the use of uridine diphosphate-N-acetyl-glucosamine (UDP-GlcNAc) as a starter unit. The process begins with the dehydration of the 6’ hydroxyl group, followed by the formation of a ketone at the 4’ position. This is achieved through the abstraction of a proton by a tyrosine residue and subsequent hydride abstraction by NAD+. The ketone is stabilized by hydrogen bonding, and a glutamate residue abstracts a proton from the 5’ carbon, forming a double bond between the 5’ and 6’ carbon .

Industrial Production Methods: Industrial production of tunicamycin involves fermentation processes using Streptomyces bacteria. The bacteria are cultured in specific media that promote the production of tunicamycin. The compound is then extracted and purified through various chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions: Tunicamycin undergoes several types of chemical reactions, including:

Oxidation: Tunicamycin can be oxidized to form various oxidized derivatives.

Reduction: Reduction reactions can modify the structure of tunicamycin, potentially altering its biological activity.

Substitution: Substitution reactions can occur at various positions on the tunicamycin molecule, leading to the formation of different analogs.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Substitution reactions often involve nucleophiles such as amines and thiols.

Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of tunicamycin, each with potentially different biological activities .

Scientific Research Applications

Chemistry: Tunicamycin is used as a tool to study glycosylation processes and the synthesis of glycoproteins. It helps in understanding the role of glycosylation in protein folding and stability .

Biology: In biological research, tunicamycin is used to induce endoplasmic reticulum stress and study the unfolded protein response. It is also used to investigate the mechanisms of cell cycle regulation and apoptosis .

Medicine: Tunicamycin has shown potential as an antitumor agent due to its ability to inhibit glycosylation and induce cell cycle arrest. It is being studied for its potential use in cancer therapy .

Industry: In the industrial sector, tunicamycin is used in the production of glycoprotein-based pharmaceuticals and as a research tool in the development of new drugs .

Mechanism of Action

Tunicamycin exerts its effects by inhibiting the enzyme UDP-N-acetylglucosamine-dolichyl-phosphate-N-acetylglucosamine-phosphotransferase (GPT). This enzyme is responsible for the first step in the synthesis of N-linked glycoproteins. By blocking this enzyme, tunicamycin prevents the formation of glycoproteins, leading to the accumulation of unfolded proteins in the endoplasmic reticulum. This induces endoplasmic reticulum stress and activates the unfolded protein response, ultimately leading to cell cycle arrest and apoptosis .

Comparison with Similar Compounds

- Streptovirudins

- Corynetoxins

- MM19290

- Mycospocidin

- Antibiotic 24010

- Quinovosamycins

Comparison: Tunicamycin is unique among these compounds due to its specific inhibition of the UDP-HexNAc: polyprenol-P HexNAc-1-P family of enzymes. While other compounds may share similar structures or biological activities, tunicamycin’s ability to block N-linked glycosylation makes it particularly valuable in research and therapeutic applications .

Properties

IUPAC Name |

(E)-N-[(2S,3R,4R,5R,6R)-2-[(2R,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[(2R)-2-[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]-2-hydroxyethyl]-4,5-dihydroxyoxan-3-yl]-15-methylhexadec-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H66N4O16/c1-21(2)15-13-11-9-7-5-4-6-8-10-12-14-16-26(48)42-29-33(53)30(50)24(57-39(29)60-38-28(41-22(3)46)32(52)31(51)25(20-45)58-38)19-23(47)36-34(54)35(55)37(59-36)44-18-17-27(49)43-40(44)56/h14,16-18,21,23-25,28-39,45,47,50-55H,4-13,15,19-20H2,1-3H3,(H,41,46)(H,42,48)(H,43,49,56)/b16-14+/t23-,24-,25-,28-,29-,30+,31-,32-,33-,34+,35-,36-,37-,38-,39+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCEPHNBEHQJSSB-LGJGITPNSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCCCCCCCCCC=CC(=O)NC1C(C(C(OC1OC2C(C(C(C(O2)CO)O)O)NC(=O)C)CC(C3C(C(C(O3)N4C=CC(=O)NC4=O)O)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)CCCCCCCCCCC/C=C/C(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@H]1O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)NC(=O)C)C[C@H]([C@@H]3[C@H]([C@H]([C@@H](O3)N4C=CC(=O)NC4=O)O)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H66N4O16 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

859.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66081-38-7 | |

| Record name | Tunicamycin X | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066081387 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tunicamycin D2 homolog | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TUNICAMYCIN X | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W4B3UOI3XE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide](/img/structure/B2598702.png)

![3-{2-[4-(2,3-dimethylphenyl)piperazin-1-yl]-2-oxoethyl}-2-oxo-N-phenyl-2,3-dihydro-1,3-benzoxazole-5-carboxamide](/img/structure/B2598704.png)

![N-(2-(benzo[d]thiazol-2-yl)phenyl)isoxazole-5-carboxamide](/img/structure/B2598712.png)

![N4-(3-methoxyphenyl)-1-phenyl-N6,N6-dipropyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2598723.png)